molecular formula C12H10N4O B12904853 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-16-8

3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12904853
CAS No.: 62052-16-8
M. Wt: 226.23 g/mol
InChI Key: ALFBADVAKZMODI-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of a hydrazine derivative with a suitable precursor. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid . The reaction conditions often require the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it has been shown to inhibit protein kinases involved in cell signaling pathways, which can result in the suppression of cancer cell growth . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.

Properties

CAS No.

62052-16-8

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(2-methoxyphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H10N4O/c1-17-11-7-3-2-6-10(11)16-12-9(14-15-16)5-4-8-13-12/h2-8H,1H3

InChI Key

ALFBADVAKZMODI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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